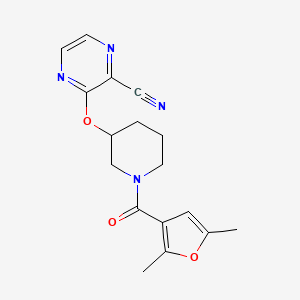

Imino-methyl-(2-methylpyrazol-3-yl)-oxo-lambda6-sulfane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

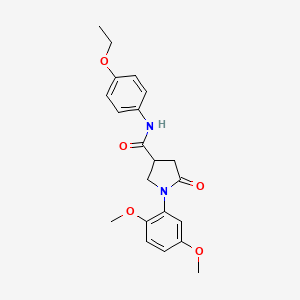

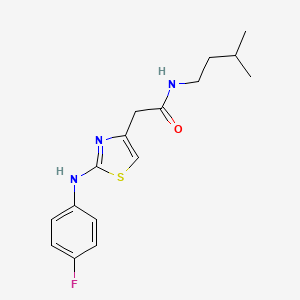

Imino-methyl-(2-methylpyrazol-3-yl)-oxo-lambda6-sulfane is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the family of sulfane sulfur compounds that have been shown to have various biological activities.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Schiff base compounds related to "Imino-methyl-(2-methylpyrazol-3-yl)-oxo-lambda6-sulfane" have been investigated for their ability to inhibit the corrosion of mild steel in hydrochloric acid media. Studies have demonstrated significant decreases in corrosion rates when these compounds are used as inhibitors. The adsorption of these inhibitors on the mild steel surface follows Langmuir adsorption isotherm, and both thermodynamic and activation parameters of the corrosion process have been calculated, indicating their effectiveness as mixed inhibitors affecting both cathodic and anodic corrosion currents (Behpour et al., 2009).

Antibacterial Activity

Research into sulfanilamide derivatives of 1- and 2-methyl-5-aminotetrazoles, which share structural features with "Imino-methyl-(2-methylpyrazol-3-yl)-oxo-lambda6-sulfane," indicates that these compounds possess considerable antibacterial activity. The structure-activity relationship between these compounds and their antibacterial action has been explored, highlighting the potential of such chemicals in developing new antibacterial agents (Shchipanov et al., 1970).

Electrochemical and Theoretical Investigation

The inhibitory effect of thiosalicylaldehyde derivatives, closely related to "Imino-methyl-(2-methylpyrazol-3-yl)-oxo-lambda6-sulfane," on the corrosion of mild steel in hydrochloric acid solution has been explored through electrochemical and theoretical investigations. These compounds show significant inhibition efficiency, which increases with the concentration of the inhibitor, supporting their use in corrosion protection applications (Behpour et al., 2008).

Synthesis and Analytical Applications

Novel derivatives incorporating sulfur atoms, like those related to "Imino-methyl-(2-methylpyrazol-3-yl)-oxo-lambda6-sulfane," have been synthesized and evaluated for their antimicrobial activities and potential analytical applications. For instance, fluorine-substituted spirosteroidal thiazolidin-4-one derivatives have shown promising antimicrobial activities against pathogenic bacteria and fungi, as well as potential for analytical applications in detecting bismuth(III) in water (Makki et al., 2016).

Chemiluminescence and Synthetic Applications

Studies on sulfanyl-substituted bicyclic dioxetanes, which share reactive sulfur functionalities with "Imino-methyl-(2-methylpyrazol-3-yl)-oxo-lambda6-sulfane," have unveiled their base-induced chemiluminescence properties. These compounds have potential applications in synthetic chemistry, demonstrating the versatility of sulfur-containing compounds in creating functional materials with unique properties (Watanabe et al., 2010).

Eigenschaften

IUPAC Name |

imino-methyl-(2-methylpyrazol-3-yl)-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-8-5(3-4-7-8)10(2,6)9/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWNNYOSFMUXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide](/img/structure/B2749926.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2749929.png)

![5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749940.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2749942.png)